molecular formula C23H21N3OS3 B11139654 (5Z)-3-methyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-methyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11139654
M. Wt: 451.6 g/mol
InChI Key: LYWACHCORMDMKZ-ZHZULCJRSA-N
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Description

The compound (5Z)-3-methyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule featuring a thiazolidinone core, a pyrazole ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-methyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a pyrazole aldehyde under basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with catalysts such as piperidine to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to include continuous flow processes, which allow for better control over reaction conditions and scalability. Solvent-free microwave-assisted synthesis is another method that can be employed to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thioxo group, leading to the formation of thiazolidinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.

Major Products

The major products depend on the specific reaction conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives with different functional groups attached to the aromatic or pyrazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, (5Z)-3-methyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (5Z)-3-methyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core can inhibit certain enzymes by binding to their active sites, while the pyrazole ring can interact with receptor proteins, modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-3-methyl-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substituents, which can enhance its biological activity and specificity. The presence of the propylsulfanyl group, in particular, can influence its interaction with biological targets, potentially leading to more potent effects.

Properties

Molecular Formula

C23H21N3OS3

Molecular Weight

451.6 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[1-phenyl-3-(4-propylsulfanylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3OS3/c1-3-13-29-19-11-9-16(10-12-19)21-17(14-20-22(27)25(2)23(28)30-20)15-26(24-21)18-7-5-4-6-8-18/h4-12,14-15H,3,13H2,1-2H3/b20-14-

InChI Key

LYWACHCORMDMKZ-ZHZULCJRSA-N

Isomeric SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Canonical SMILES

CCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4

Origin of Product

United States

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